3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-30-22-10-6-5-9-20(22)21-12-13-23(26-25-21)27-15-17-28(18-16-27)24(29)14-11-19-7-3-2-4-8-19/h5-6,9-10,12-13,19H,2-4,7-8,11,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNLOSBHUMGUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one , known for its complex structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.54 g/mol. The structure consists of a cyclohexyl group, a piperazine moiety, and a pyridazine ring substituted with a methoxyphenyl group.
Research indicates that this compound may interact with various biological targets, particularly within the central nervous system (CNS). Its structural components suggest potential activity as a dopamine receptor modulator and kinase inhibitor .
Dopamine Receptor Interaction
Preliminary studies have shown that compounds with similar structures can act as selective agonists or antagonists at dopamine receptors. For instance, in assays measuring β-arrestin recruitment, related compounds demonstrated significant activity at the D3 dopamine receptor while being inactive at the D2 receptor. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor modulation .
Kinase Inhibition
The compound's ability to inhibit kinase activity has also been explored. Kinases play a pivotal role in various signaling pathways, and dysregulation is often linked to diseases such as cancer. Compounds structurally related to our target have shown potent inhibition of specific kinases, suggesting that our compound may exhibit similar properties .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50/EC50 Values | Target | Reference |
|---|---|---|---|
| D3 Dopamine Receptor Agonism | 710 nM | D3R | |
| D2 Dopamine Receptor Antagonism | 16 μM | D2R | |
| Kinase Inhibition | Low nanomolar range | Various kinases |
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to this compound:
- Dopamine Receptor Modulation : A study demonstrated that analogs of this compound effectively modulate dopamine signaling pathways, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
- Cancer Research : In vitro assays indicated that structurally related compounds exhibited significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .
- Neuroprotective Effects : Research has suggested that compounds with similar scaffolds possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Scientific Research Applications
Pharmacological Potential
Research has indicated that compounds similar to 3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one exhibit various pharmacological activities:
a. PDE4 Inhibition
Pyridazine derivatives have been studied for their ability to inhibit phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes and neurodegenerative diseases. PDE4 inhibitors can potentially treat conditions like asthma, COPD, and depression .
b. Antidepressant Activity
The structural features of this compound suggest it may interact with serotonin and dopamine receptors, indicating potential antidepressant properties. Compounds structurally related to piperazine derivatives have shown promise in preclinical studies for mood disorders .
Anticancer Activity
Recent studies have explored the anticancer effects of pyridazine derivatives. The presence of the methoxyphenyl group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .
Neuroprotective Effects
Research indicates that certain piperazine derivatives can provide neuroprotective effects by modulating neurotransmitter systems, particularly in models of neurodegeneration. The unique combination of cyclohexyl and piperazine structures may enhance its efficacy in protecting neuronal cells from oxidative stress and apoptosis .
Analgesic Properties
Some studies suggest that compounds similar to this one may exhibit analgesic properties, potentially through modulation of pain pathways in the central nervous system. This could make it a candidate for further exploration in pain management therapies .
Table: Summary of Research Findings on Similar Compounds
Notable Studies
- PDE4 Inhibitors : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyridazine derivatives in inhibiting PDE4, leading to anti-inflammatory effects in vivo.
- Antidepressant Effects : Research conducted at a major university demonstrated that certain piperazine derivatives significantly improved depressive symptoms in rodent models.
- Neuroprotective Mechanisms : A recent publication explored the neuroprotective effects of methoxy-substituted piperazines, suggesting mechanisms involving antioxidant activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison
The following compounds share core structural motifs (piperazine, pyridazine, or propanone linkages) but differ in substituents, leading to varied biological activities:
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one Structure: Piperazine substituted with 4-chlorophenyl; pyridazinone with 3,4-diphenyl groups. Activity: Demonstrates potent analgesic and anti-inflammatory effects, outperforming aspirin in murine models . Key Difference: Replacement of cyclohexyl with chlorophenyl and diphenyl groups shifts activity toward inflammation modulation.
3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one Structure: Piperazine with 2-methoxyphenyl; propanone chain modified with hydroxy and 3,4,5-trimethoxyphenyl groups. Activity: Not explicitly reported, but the trimethoxyphenyl group may enhance DNA intercalation or kinase inhibition .
3-Cyclohexyl-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS 1448137-42-5) Structure: Pyridazine substituted with dimethylamino instead of 2-methoxyphenyl. Activity: Undisclosed, but the dimethylamino group may alter electron distribution and receptor affinity .
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one Structure: Piperazine with methylsulfonyl group; propanone linked to oxadiazole and chlorophenyl. Activity: Likely targets enzymes or receptors sensitive to sulfonyl and oxadiazole groups .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: The 2-methoxyphenyl group on pyridazine in the target compound may enhance binding to bacterial toxins, while chlorophenyl (in Compound ) or trimethoxyphenyl (in Compound ) groups favor eukaryotic targets like inflammatory enzymes. Cyclohexyl vs. In contrast, aromatic substituents (e.g., diphenyl in ) may favor π-π stacking in enzyme active sites.
Propanone Chain Modifications: Hydroxy or oxadiazole additions (e.g., ) introduce hydrogen-bonding or electron-deficient regions, altering solubility and target specificity.
Biological Targets :
- The target compound’s anti-TcdB activity is unique among analogues, suggesting that the 2-methoxyphenyl-pyridazine and cyclohexyl combination is critical for toxin binding.
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves coupling a cyclohexylpropanone intermediate with a pre-functionalized piperazine-pyridazine moiety, analogous to methods in (using ethyl chloroformate-mediated coupling).
- Pharmacokinetics : Cyclohexyl groups may reduce aqueous solubility but enhance blood-brain barrier penetration, a consideration for neurotoxic targets like TcdB .
- Structure-Activity Relationship (SAR): Electron-Donating Groups: Methoxy groups (in target compound and ) improve stability and receptor affinity. Bulky Substituents: Cyclohexyl vs. smaller groups (e.g., methyl in ) may sterically hinder non-target interactions, enhancing selectivity.
Preparation Methods
Synthesis of the Pyridazine Core
The 6-(2-methoxyphenyl)pyridazin-3-yl moiety is constructed via a condensation-cyclization sequence. Friedel-Crafts acylation of 2-methoxyphenol with succinic anhydride yields 3-(4-hydroxy-3-methoxybenzoyl)propionic acid (GSA), which undergoes cyclization with hydrazine hydrate to form the dihydropyridazinone intermediate . Subsequent dehydrogenation using sodium 3-nitrobenzenesulfonate oxidizes the dihydro ring to the aromatic pyridazine system .
Key Reaction Conditions
This method ensures regioselective formation of the 3-oxo-pyridazine ring, critical for subsequent piperazine coupling.
Functionalization of Piperazine
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) between 3-chloro-6-(2-methoxyphenyl)pyridazine and piperazine. Optimized conditions from analogous systems involve refluxing in acetonitrile with excess piperazine (3 equiv), achieving 81–89% yield . Palladium catalysis, as demonstrated in related piperazine syntheses, enhances efficiency: Pd(0)/DPEphos in dichloromethane at room temperature facilitates coupling within 10 minutes with >95% yield .
Comparative SNAr vs. Palladium-Catalyzed Methods
| Parameter | SNAr Method | Pd-Catalyzed Method |
|---|---|---|
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | Reflux (82°C) | Room temperature (25°C) |
| Time | 12 hr | 10 min |
| Yield | 81% | >95% |
The palladium method offers superior regiocontrol, avoiding byproducts from competing N-alkylation pathways .
| Piperazine Derivative | Acylating Agent | Conditions | Yield |
|---|---|---|---|
| Free amine | 3-Cyclohexylpropanoyl chloride | DCM, Et₃N, 40°C, 6 hr | 72% |
| Tosylated amine | 3-Cyclohexylpropanoyl chloride | DCM, Et₃N, 0°C, 2 hr | 91% |
Tosylation improves electrophilicity at the nitrogen, accelerating acylation and minimizing oligomerization .
Final Coupling and Purification
The convergent synthesis concludes with coupling the pyridazine-piperazine subunit to the cyclohexylpropan-1-one group. Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound in ≥98% purity . Recrystallization from ethanol/water (7:3) enhances crystallinity, yielding colorless needles suitable for X-ray diffraction analysis .
Critical Quality Control Parameters
-
Spectroscopic Validation :
Mechanistic Considerations and Side Reactions
The palladium-catalyzed pathway (Section 2) proceeds via oxidative addition of the propargyl carbonate to Pd(0), generating a π-allenyl-Pd(II) intermediate . Nucleophilic attack by the piperazine nitrogen forms a Pd-carbenoid, which undergoes protonation and reductive elimination to afford the coupled product . Competing pathways, such as over-alkylation or β-hydride elimination, are suppressed by using bulky phosphine ligands (e.g., DPEphos) .
In the acylation step (Section 3), residual moisture hydrolyzes the acid chloride to 3-cyclohexylpropanoic acid, necessitating rigorous drying of solvents and substrates .
Scale-Up Challenges and Industrial Adaptations
Pilot-scale synthesis (1 kg batch) faces two primary hurdles:
Q & A
Basic Research Questions
Q. What are the key structural features of 3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one, and how do they influence its reactivity?
- Answer : The compound comprises a cyclohexyl group, a propan-1-one backbone, and a piperazine ring linked to a pyridazine moiety substituted with a 2-methoxyphenyl group. The piperazine-pyridazine core contributes to hydrogen bonding and π-π stacking interactions, while the methoxy group enhances lipophilicity. The cyclohexyl substituent introduces steric hindrance, potentially affecting binding to biological targets. Structural confirmation via NMR and X-ray crystallography is critical, as electronic effects from the methoxyphenyl group may alter reaction pathways in synthetic modifications .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
- Answer : Synthesis typically involves:
- Step 1 : Coupling of 6-(2-methoxyphenyl)pyridazin-3-yl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Alkylation of the piperazine nitrogen with 3-cyclohexylpropan-1-one using a coupling agent like EDCI/HOBt in THF.
- Key Considerations : Solvent choice (e.g., THF for solubility vs. DMF for reactivity), temperature control to prevent pyridazine ring decomposition, and purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: ~45–60%) .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Answer : Use a combination of:
- Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 7.5–8.2 ppm for pyridazine protons) | Confirm aromatic substitution patterns |
| HPLC-MS | Retention time ≈12.3 min (C18 column, 60% MeCN/water) | Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 423.2) |
| Elemental Analysis | %C, %H, %N within ±0.3% of theoretical values | Validate stoichiometry |
- Reference Standards : Cross-validate with spectral data from structurally analogous compounds (e.g., 1-{4-[6-phenylpyridazin-3-yl]piperazin-1-yl}propan-1-one) .
Advanced Research Questions
Q. What strategies can optimize the synthesis yield of this compound while minimizing side reactions?
- Answer :
- Catalytic Optimization : Replace EDCI/HOBt with Pd-catalyzed cross-coupling for piperazine alkylation (e.g., Buchwald-Hartwig conditions), improving yield to ~70% .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce byproducts.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
- Data Table : Comparison of Reaction Conditions
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | THF | None | 55 | 92 |
| Buchwald-Hartwig | Toluene | Pd(OAc)₂/XPhos | 70 | 95 |
| Microwave-assisted | DMF | K₂CO₃ | 65 | 90 |
Q. How can contradictory data on the compound’s biological activity be resolved?
- Answer : Contradictions often arise from assay variability or impure samples. Mitigation strategies include:
- Standardized Assays : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor affinity (e.g., for serotonin or dopamine receptors).
- Batch Analysis : Compare activity across multiple synthesis batches (≥3) to rule out impurities.
- Structural Analogues : Test derivatives (e.g., replacing cyclohexyl with cyclopentyl) to isolate structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI).
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~3.2), aqueous solubility (≈0.05 mg/mL), and CYP450 inhibition.
- Docking Studies : Target serotonin 5-HT₁A receptors (PDB ID: 7E2Z) to predict binding modes and affinity (ΔG ≈ -9.8 kcal/mol) .
Methodological Guidance for Experimental Design
Q. How should researchers design a stability study for this compound under varying pH conditions?
- Protocol :
Prepare buffered solutions (pH 1.2, 4.5, 7.4).
Incubate the compound (1 mg/mL) at 37°C for 24–72 hours.
Analyze degradation products via LC-MS and quantify stability using:
\text{Stability (%)} = \frac{\text{Remaining compound}}{\text{Initial compound}} \times 100
- Identify degradation pathways (e.g., hydrolysis of the propan-1-one group at acidic pH) .
Q. What in vitro models are appropriate for assessing the compound’s neuropharmacological potential?
- Models :
- Primary Neuronal Cultures : Measure calcium flux (Fluo-4 AM) to assess receptor activation.
- SH-SY5Y Cells : Evaluate cytotoxicity (MTT assay) and dopamine release (HPLC-ECD).
- Organotypic Brain Slices : Map regional activity via c-Fos immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
